1-(3-(Phenylthio)propyl)piperazine

Description

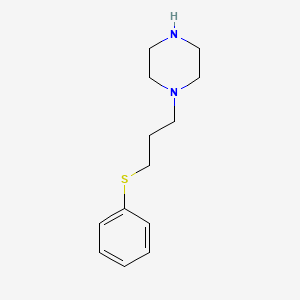

1-(3-(Phenylthio)propyl)piperazine is a piperazine derivative featuring a propyl chain with a phenylthio (-SPh) group at the third carbon. This structural motif confers unique physicochemical properties, including enhanced lipophilicity compared to unsubstituted piperazines, which may improve blood-brain barrier penetration for central nervous system (CNS) targeting .

Properties

Molecular Formula |

C13H20N2S |

|---|---|

Molecular Weight |

236.38 g/mol |

IUPAC Name |

1-(3-phenylsulfanylpropyl)piperazine |

InChI |

InChI=1S/C13H20N2S/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15/h1-3,5-6,14H,4,7-12H2 |

InChI Key |

OCRHOKSHUVVCFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCCSC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

SC212 (1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine)

- Key Differences :

- The phenylthio group is substituted with a 4-fluorophenylthio , enhancing electronic effects.

- An additional 4-(trifluoromethyl)phenyl group on the piperazine nitrogen.

- Biological Activity: High affinity for dopamine D2 receptors (D2R) and atypical antipsychotic activity . Demonstrates a low topological similarity (TS = 0.19), indicating a novel scaffold with reduced off-target effects .

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride

- Key Differences :

- Replaces the phenylthio group with a 2-fluorophenyl moiety.

HBK-16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)

- Key Differences: Substitutes the phenylthio group with a 2-chloro-5-methylphenoxy chain. Incorporates a 2-methoxyphenyl group on the piperazine.

- Biological Activity: Antagonizes α1-adrenoceptors, attenuating adrenaline-induced arrhythmias in rats .

Pharmacological Profile Comparison

Key Research Findings

Impact of Thioether vs.

Role of Fluorine Substitution :

- Fluorinated analogs (e.g., SC212) exhibit improved receptor binding due to electronic effects and metabolic stability .

Piperazine Substitution Patterns: Adding aromatic groups (e.g., 4-(trifluoromethyl)phenyl in SC212) enhances dopamine receptor selectivity, while alkoxy chains (e.g., in HBK-16) favor adrenoceptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.